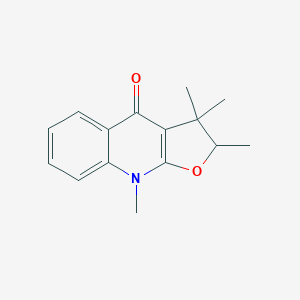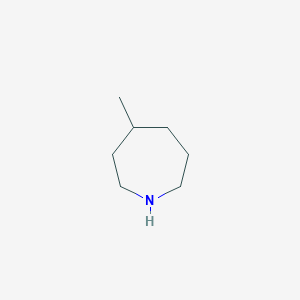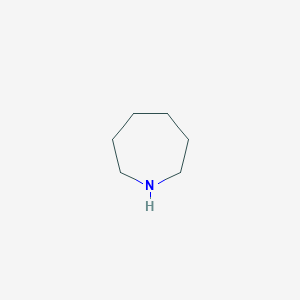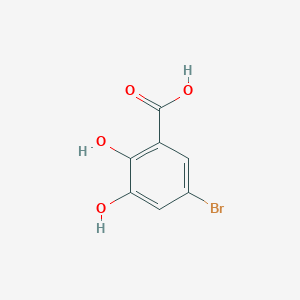
4-Ethylphenyl isocyanide
Vue d'ensemble
Description
4-Ethylphenyl isocyanate is a chemical compound with the linear formula C2H5C6H4NCO . It has a molecular weight of 147.17 . It is used in various chemical reactions due to its unique properties .
Synthesis Analysis
Isocyanates, including 4-Ethylphenyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .
Molecular Structure Analysis
The molecular structure of 4-Ethylphenyl isocyanate consists of a benzene ring substituted with an ethyl group and an isocyanate group . The molecular formula is C9H9NO .
Chemical Reactions Analysis
Isocyanates, including 4-Ethylphenyl isocyanate, react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . They also exhibit unusual reactivity in organic chemistry, exemplified in the Ugi reaction .
Physical And Chemical Properties Analysis
4-Ethylphenyl isocyanate has a refractive index of 1.527 . It has a boiling point of 68 °C at 1 mmHg and a density of 1.024 g/mL at 25 °C . It also has a molar refractivity of 45.2 cm^3 .
Applications De Recherche Scientifique
Organic Synthesis
4-Ethylphenyl isocyanide: plays a significant role in organic synthesis, particularly in multicomponent reactions (MCRs). It serves as a versatile building block for constructing complex molecules due to its reactivity with both electrophiles and nucleophiles . Its application in the synthesis of heterocycles is noteworthy, where it facilitates the construction of diverse molecular frameworks essential in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 4-Ethylphenyl isocyanide is utilized in the development of pharmaceutical compounds. It acts as an unconventional pharmacophore, especially useful as a metal-coordinating warhead, which is pivotal in the design of drugs with antibacterial, antifungal, antimalarial, and antitumor properties .
Polymer Science
The compound finds application in polymer science, where it is used in the Passerini and Ugi multicomponent reactions for monomer synthesis, polymerization techniques, and post-polymerization modification . This allows for the creation of polymers with precise architectures and functionalities, which are crucial in materials science and engineering.
Analytical Chemistry
4-Ethylphenyl isocyanide: is employed in analytical chemistry for the determination of airborne isocyanates, which are significant in industrial hygiene and workplace monitoring due to their acute toxicity and sensitizing properties . It is involved in derivatization processes that stabilize and enrich isocyanate samples for spectroscopic analysis.
Materials Science
In materials science, 4-Ethylphenyl isocyanide is used in organic transformations to create materials with novel properties. Its addition reactions are exploited to form multiple bonds on the terminal carbon, which is essential in the development of new materials .
Environmental Applications
Environmental applications of 4-Ethylphenyl isocyanide include its use in green chemistry to develop bio-based alternatives to fossil-based isocyanates. This is driven by environmental concerns and the need for sustainable materials .
Coordination Chemistry
The compound’s ability to act as a ligand in coordination complexes is leveraged in coordination chemistry. It coordinates with metals to form complexes that are studied for their catalytic, electronic, and structural properties .
Bio-Based Production
Finally, 4-Ethylphenyl isocyanide is part of the ongoing research in bio-based production methods. The focus is on creating isocyanides from renewable resources, which is crucial for sustainable development and reducing reliance on non-renewable resources .
Mécanisme D'action
Target of Action
Isocyanides, including 4-Ethylphenyl isocyanide, have been found to target essential metabolic enzymes in bacteria . Specifically, they covalently modify two essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antimicrobial agents.
Mode of Action
4-Ethylphenyl isocyanide interacts with its targets through a covalent binding mechanism . The isocyanide group in the compound forms a covalent bond with the active site cysteines of the target enzymes, leading to their functional inhibition . This covalent modification disrupts the normal functioning of the enzymes, thereby inhibiting the metabolic processes they are involved in.
Biochemical Pathways
The fatty acid biosynthetic process and the hexosamine pathway are the primary biochemical pathways affected by 4-Ethylphenyl isocyanide . The fatty acid biosynthetic process is essential for the production of lipids in bacteria, while the hexosamine pathway is involved in the synthesis of amino sugars. Inhibition of these pathways disrupts bacterial growth and survival.
Result of Action
The result of 4-Ethylphenyl isocyanide’s action is the inhibition of bacterial growth. By covalently modifying and inhibiting essential metabolic enzymes, the compound disrupts crucial metabolic processes in bacteria, leading to their growth inhibition .
Action Environment
The action of 4-Ethylphenyl isocyanide, like other isocyanides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the isocyanide group. Additionally, the presence of metal ions can influence the compound’s activity due to the metal-coordinating properties of isocyanides
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-4-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMGWKJOPIZBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395727 | |
| Record name | Benzene,1-ethyl-4-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl isocyanide | |
CAS RN |
143063-89-2 | |
| Record name | Benzene,1-ethyl-4-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)


![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)







![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)
